Aqueous Solubility Enhancement: Salt Form vs. Free Base
The formation of a hydrochloride salt is a widely used strategy to enhance the aqueous solubility of poorly soluble parent compounds [1]. While direct quantitative solubility data for benzothiazole hydrochloride is not available from the prioritized sources, the principle of solubility enhancement via salt formation is well-established, with studies showing solubility increases of 10 to 20 times for other compounds like telmisartan upon hydrochloride salt formation [1]. The free base of benzothiazole is reported to have a solubility of only 4.3 g/L in water, making it only slightly soluble . Therefore, the hydrochloride form is a prerequisite for experiments or processes requiring higher aqueous concentrations.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Significantly enhanced relative to free base (class-level inference) |
| Comparator Or Baseline | Benzothiazole free base: 4.3 g/L at 25°C |
| Quantified Difference | Not quantified for this specific compound; literature shows up to 20-fold enhancement for other hydrochloride salts. |
| Conditions | Water at 25°C |
Why This Matters
For in vitro assays or formulation development, the limited solubility of the free base can be a major constraint. The hydrochloride salt is selected to overcome this solubility barrier, enabling a broader range of experimental conditions.
- [1] Sarma, B., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. DOAJ. View Source
